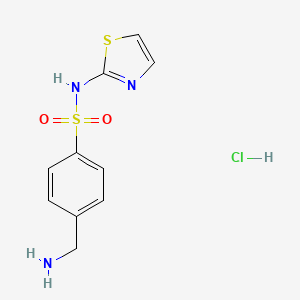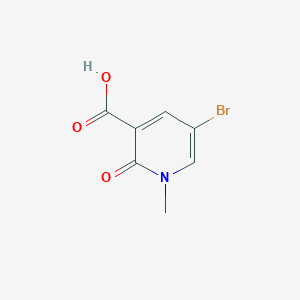
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
“5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 846048-15-5. It has a molecular weight of 232.03 .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. The InChI code is 1S/C7H6BrNO3/c1-9-3-4 (8)2-5 (6 (9)10)7 (11)12/h2-3H,1H3, (H,11,12) and the InChI key is RKLHARUABHWIDP-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It is sealed in dry storage conditions . It is soluble in water and some organic solvents such as ethanol and dichloromethane .Aplicaciones Científicas De Investigación
Drug Precursors
This compound can serve as a precursor in drug synthesis. The related derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been used to prepare drugs due to their reactivity with active methylene nitriles .
Antibacterial Agents
Derivatives of this compound class have shown potential in antibacterial applications. They can be activated under certain conditions (like UV irradiation) to exhibit antibacterial properties .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally related to this compound, have demonstrated anti-inflammatory and analgesic activities. This suggests that 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be modified to enhance these properties .
Cancer Treatment
Indole derivatives are increasingly being studied for their application in treating cancer cells. Given the structural similarities, this compound may also hold potential in oncological research .
Ligands for Receptor Binding
Due to its structural framework, this compound could be used as a ligand for binding to various receptors in biological systems, aiding in the development of new therapeutic agents .
Synthesis of Biologically Active Compounds
The compound could be involved in the synthesis of biologically active compounds that show vital properties for treating various disorders .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-methyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-9-3-4(8)2-5(6(9)10)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLHARUABHWIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725573 | |
| Record name | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
846048-15-5 | |
| Record name | 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)

![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)

![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)
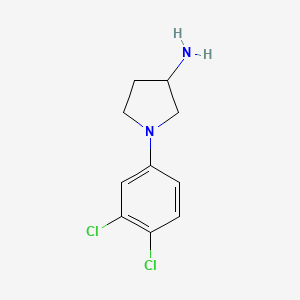
![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)
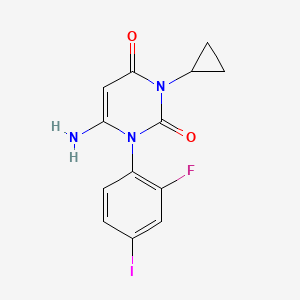

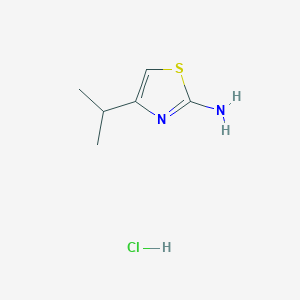


![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
